molecular formula C7H8N2O5 B12879971 3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid

3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid

Cat. No.: B12879971
M. Wt: 200.15 g/mol
InChI Key: HZRPFCYXNHGXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include refluxing in the presence of an acid catalyst, such as methanesulfonic acid, in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the amino derivative of the pyrrole compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrole derivatives.

Scientific Research Applications

3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1H-pyrrole-2-carboxylic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.

    1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid:

    3-Methoxy-1H-pyrrole-2-carboxylic acid: Lacks the nitro and methyl groups, leading to different biological activities and chemical reactivity.

Uniqueness

3-Methoxy-1-methyl-4-nitro-1h-pyrrole-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility, while the nitro group provides redox activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

3-methoxy-1-methyl-4-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O5/c1-8-3-4(9(12)13)6(14-2)5(8)7(10)11/h3H,1-2H3,(H,10,11)

InChI Key

HZRPFCYXNHGXMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1C(=O)O)OC)[N+](=O)[O-]

Origin of Product

United States

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